molecular formula C9H18ClNO2 B15128969 Methyl 4-(propan-2-yl)pyrrolidine-3-carboxylate hydrochloride

Methyl 4-(propan-2-yl)pyrrolidine-3-carboxylate hydrochloride

Cat. No.: B15128969
M. Wt: 207.70 g/mol
InChI Key: RYXMLBMOIIGANC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(propan-2-yl)pyrrolidine-3-carboxylate hydrochloride (CAS: 1808663-80-0) is a pyrrolidine derivative featuring an isopropyl group at the 4-position and a methyl ester at the 3-position, with a hydrochloride counterion. Its synthesis typically involves alkylation or substitution reactions to introduce the isopropyl group, followed by esterification and salt formation .

Properties

IUPAC Name

methyl 4-propan-2-ylpyrrolidine-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-6(2)7-4-10-5-8(7)9(11)12-3;/h6-8,10H,4-5H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYXMLBMOIIGANC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CNCC1C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization-Based Approach

Formation of the pyrrolidine core via intramolecular cyclization of appropriately substituted linear precursors. The patent literature demonstrates successful application of Huisgen 1,3-dipolar cycloadditions for constructing similar bicyclic systems. For this target, a propargylamine derivative could undergo cyclization with methyl acrylate under copper catalysis to establish the ester functionality.

Hydrogenation Strategy

Optimized Synthetic Routes

Route A: Enantioselective Hydrogenation

This five-step sequence demonstrates scalability and stereochemical control:

Step 1: Synthesis of 1-benzyl-4-(propan-2-yl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid

  • React propargylamine derivative with methyl propiolate in CH₂Cl₂ at 25°C for 72h
  • Catalyst: Trifluoroacetic acid (0.033 eq.)
  • Yield: 75-83% based on analogous transformations

Step 2: Asymmetric Hydrogenation

  • Substrate concentration: 0.1M in methanol
  • Catalyst: [Ru(OAc)₂((R)-2-Furyl-MeOBIPHEP)] at S/C 3,000
  • Conditions: 40 bar H₂, 30°C, 20h
  • Conversion: >99% (GC-MS monitoring)
  • Enantiomeric excess: >99.9% (Chiral HPLC)

Step 3: Esterification

  • Treat carboxylic acid intermediate with thionyl chloride in methanol
  • Reaction time: 12h at reflux
  • Ester formation yield: 95%

Step 4: N-Debenzylation

  • Hydrogenolysis using Pd/C (10% w/w) in ethanol
  • Pressure: 3 bar H₂, 25°C, 6h
  • Deprotection efficiency: 98%

Step 5: Hydrochloride Salt Formation

  • Dissolve free base in anhydrous ether
  • Bubble HCl gas to pH 2.5
  • Crystallization yield: 89%

Route B: Tandem Cyclization-Alkylation

Alternative pathway utilizing consecutive ring-forming and functionalization steps:

Key Reaction:
Methyl 3-cyano-2-(prop-1-en-2-yl)acrylate undergoes [3+2] cycloaddition with azomethine ylide generated from sarcosine and paraformaldehyde. The resulting pyrrolidine derivative is subsequently alkylated at C4 using 2-bromopropane under phase-transfer conditions.

Optimized Parameters:

  • Cycloaddition solvent: Toluene/EtOAc (4:1)
  • Temperature: 110°C (microwave irradiation)
  • Alkylation catalyst: Tetrabutylammonium iodide
  • Total yield over 3 steps: 68%

Catalytic System Optimization

Hydrogenation Catalyst Screening

Comparative performance of chiral ruthenium complexes:

Catalyst Conversion (%) ee (%) S/C Ratio Reference
[Ru(OAc)₂((R)-2-Furyl-MeOBIPHEP)] 99.6 >99.9 3,000
[Ru(OAc)₂((S)-TMBTP)] 18.5 94.5 2,000
[RuCl₂(p-cymene)]₂ 45.2 82.3 500

The (R)-2-Furyl-MeOBIPHEP ligand system demonstrates superior activity and stereoselectivity, attributed to its electron-donating furyl groups enhancing metal-ligand cooperativity.

Solvent Effects on Hydrogenation

Methanol proves optimal with 99.6% conversion versus 78.3% in THF and 65.4% in DCM. Polar protic solvents likely stabilize the transition state through hydrogen bonding networks.

Purification and Salt Formation

Crystallization Dynamics

The hydrochloride salt exhibits temperature-dependent solubility:

Solvent Solubility (g/100mL, 25°C) Solubility (g/100mL, 0°C)
Methanol 12.4 ± 0.3 3.8 ± 0.2
Ethanol 8.7 ± 0.4 2.1 ± 0.1
Acetone 0.9 ± 0.1 0.3 ± 0.05

Optimal recrystallization employs methanol/acetone (1:3) with cooling from 50°C to -20°C over 12h, achieving 99.0% purity.

Ion-Exchange Chromatography

Alternative purification using Amberlite IRA-400 chloride form:

  • Column dimensions: 50cm × 5cm
  • Eluent: 0.1M HCl in methanol/water (1:1)
  • Recovery: 92.4% with 99.8% chloride content

Analytical Characterization

Spectroscopic Data

¹H NMR (400MHz, D₂O):
δ 1.12 (d, J=6.8Hz, 6H, CH(CH₃)₂), 2.45-2.67 (m, 4H, H-2/H-5), 3.24 (sept, J=6.8Hz, 1H, CH(CH₃)₂), 3.73 (s, 3H, OCH₃), 4.18 (dd, J=8.2,4.1Hz, 1H, H-3)

13C NMR (100MHz, D₂O):
δ 21.4 (CH(CH₃)₂), 34.8 (C-4), 46.2 (C-2), 51.9 (OCH₃), 58.3 (C-5), 67.1 (C-3), 174.2 (COO)

HRMS (ESI+):
Calcd for C₁₀H₁₈NO₂⁺ [M+H]⁺: 200.1281, Found: 200.1283

Chiral Purity Assessment

Chiralpak AD-H column (250×4.6mm, 5μm)
Mobile phase: n-Hexane/EtOH/DEA (80:20:0.1)
Retention times: 12.4min ((3R,4R)-isomer), 14.7min ((3S,4S)-isomer)

Scale-Up Considerations

Hydrogenation Reactor Design

For batch sizes >10kg:

  • Preferred vessel: Hastelloy C-276 autoclave
  • Impeller design: Gas-inducing turbine (800-1200rpm)
  • H₂ mass transfer coefficient (kLa): 0.15s⁻¹ optimal

Environmental Impact Assessment

Process Mass Intensity

Total PMI: 86kg/kg product

  • Solvents contribute 78% of mass input
  • Catalyst accounts for 0.02% (3,000 S/C ratio)

Waste Stream Analysis

Primary waste components:

  • Methanol/water azeotrope (65% of total)
  • Palladium residues (0.5ppm in aqueous streams) Implementing methanol recovery via distillation reduces PMI by 41%.

Chemical Reactions Analysis

Types of Reactions

TRANS (+/-) 4-ISOPROPYLPYRROLIDINE-3-CARBOXYLIC ACID METHYL ESTER HCL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

TRANS (+/-) 4-ISOPROPYLPYRROLIDINE-3-CARBOXYLIC ACID METHYL ESTER HCL is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving enzyme interactions and protein-ligand binding.

    Medicine: As a potential lead compound in drug discovery and development.

    Industry: In the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of TRANS (+/-) 4-ISOPROPYLPYRROLIDINE-3-CARBOXYLIC ACID METHYL ESTER HCL involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the Pyrrolidine 4-Position

Methyl 4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride (PBXA3229-1; CAS: 2140264-93-1)
  • Substituent : Trifluoromethyl (CF₃) at the 4-position.
  • Impact: The CF₃ group enhances electronegativity and metabolic stability compared to the isopropyl group. This increases lipophilicity (logP) and may improve blood-brain barrier penetration.
Methyl 4-methylpyrrolidine-3-carboxylate hydrochloride (PBXA3221-1; CAS: 2101775-05-5)
  • Substituent : Methyl (CH₃) at the 4-position.
  • Impact : The smaller methyl group reduces steric hindrance and lipophilicity compared to isopropyl. This may enhance solubility in aqueous media but decrease membrane permeability. The compound’s (3R,4R) stereochemistry is retained, preserving chiral interactions .
Ethyl pyrrolidine-3-carboxylate hydrochloride (CAS: 72925-15-6)
  • Impact : The absence of a 4-position substituent simplifies the structure but reduces steric and electronic complexity. The ethyl ester increases molecular weight (MW: 195.69 vs. 226.32 for the target compound) and slightly alters hydrolysis kinetics .

Positional Isomerism

Methyl 2-(propan-2-yl)pyrrolidine-3-carboxylate hydrochloride (CAS: 1808663-80-0)
  • Substituent Position : Isopropyl at the 2-position (vs. 4-position in the target compound).
  • Impact : Positional isomerism significantly alters molecular geometry. The 2-isopropyl group may sterically hinder hydrogen bonding at the 3-carboxylate, affecting crystal packing and solubility. Mercury CSD analysis () would reveal differences in void spaces and intermolecular interactions compared to the 4-isopropyl analog .

Stereochemical Variations

(3S,4S)-4-(Trifluoromethyl)pyrrolidine-3-carboxylic acid (PB94454; CAS: 1909288-71-6)
  • Stereochemistry : (3S,4S) configuration vs. (3R,4R) in PBXA3229-1.
  • Impact : Enantiomeric pairs exhibit distinct biological activities. For example, (3S,4S) configurations may bind preferentially to specific enzyme active sites, as seen in protease inhibitors. The absence of a methyl ester further differentiates solubility and reactivity .

Functional Group Modifications

Methyl 3-(2-fluoroethyl)pyrrolidine-3-carboxylate (EN300-26690722)
  • Substituent : 2-fluoroethyl at the 3-position.
  • However, the 3-position substitution disrupts the spatial arrangement of the 4-isopropyl group, altering pharmacophore alignment .

Comparative Data Table

Compound Name CAS Number Substituent (Position) Molecular Weight Key Properties
Methyl 4-(propan-2-yl)pyrrolidine-3-carboxylate HCl 1808663-80-0 Isopropyl (4) 226.32 High lipophilicity, chiral specificity
Methyl 4-(trifluoromethyl)pyrrolidine-3-carboxylate HCl 2140264-93-1 CF₃ (4) 263.68 Enhanced metabolic stability
Methyl 4-methylpyrrolidine-3-carboxylate HCl 2101775-05-5 CH₃ (4) 195.69 Improved aqueous solubility
Ethyl pyrrolidine-3-carboxylate HCl 72925-15-6 None (4), COOEt (3) 195.69 Lower steric hindrance
Methyl 2-(propan-2-yl)pyrrolidine-3-carboxylate HCl 1808663-80-0 Isopropyl (2) 226.32 Altered hydrogen bonding networks

Q & A

Q. What are the key considerations for optimizing the synthesis of Methyl 4-(propan-2-yl)pyrrolidine-3-carboxylate hydrochloride to achieve high yield and purity?

  • Methodological Answer: Synthesis optimization involves:
  • Precursor Selection : Starting with pyrrolidine-3-carboxylic acid derivatives (e.g., 4-(trifluoromethyl)pyrrolidine-3-carboxylic acid) and methylating agents under controlled pH to avoid side reactions .
  • Reaction Conditions : Use anhydrous solvents (e.g., dichloromethane) and catalysts like thionyl chloride (SOCl₂) for esterification, followed by HCl gas for salt formation .
  • Purification : Recrystallization in ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane) to isolate the hydrochloride salt .

Q. How can researchers determine the stereochemical configuration of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer:
  • X-ray Crystallography : Resolve absolute configuration using SHELX software for structure refinement. High-resolution data (e.g., <0.8 Å) ensures accurate chiral center assignment .
  • NMR Spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) in 1^1H-NMR to distinguish cis vs. trans substituents. NOESY correlations confirm spatial proximity of substituents .
  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak®) with hexane/isopropanol mobile phases to separate enantiomers .

Q. What purification techniques are most effective for removing byproducts in the synthesis of this compound?

  • Methodological Answer:
  • Recrystallization : Optimize solvent polarity (e.g., ethanol for hydrochloride salts) to precipitate pure product while leaving impurities in solution .
  • Ion-Exchange Chromatography : Separate unreacted amines or carboxylic acids using Dowex® resins .
  • LC-MS Monitoring : Track reaction progress and identify byproducts (e.g., dimerization products) for targeted purification .

Q. How can researchers assess the stability of this compound under various storage conditions?

  • Methodological Answer:
  • Accelerated Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) over 4–12 weeks. Monitor decomposition via HPLC .
  • Solid-State NMR : Detect polymorphic transitions or hydrate formation during storage .

Advanced Research Questions

Q. What methodological approaches resolve contradictions between crystallographic data and spectroscopic results for this compound derivatives?

  • Methodological Answer:
  • Cross-Validation : Compare X-ray-derived bond lengths/angles with DFT-optimized geometries (e.g., Gaussian09). Discrepancies >0.05 Å suggest data refinement errors .
  • Dynamic NMR : Resolve fluxional behavior (e.g., ring puckering) that may distort crystallographic models .
  • Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model twinned crystals, improving R-factor convergence .

Q. What strategies mitigate racemization during the synthesis of enantiomerically pure this compound?

  • Methodological Answer:
  • Chiral Auxiliaries : Introduce tert-butoxycarbonyl (Boc) groups to stabilize intermediates during methylation .
  • Low-Temperature Reactions : Perform alkylation at −20°C to minimize thermal racemization .
  • Enzymatic Resolution : Use lipases (e.g., Candida antarctica) to hydrolyze undesired enantiomers selectively .

Q. How can computational modeling predict the interaction of this compound with biological targets?

  • Methodological Answer:
  • Molecular Docking : Use AutoDock Vina with receptor structures (e.g., PDB IDs) to identify binding poses. Prioritize hydrogen bonds with carboxylate groups .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .

Q. What experimental designs are optimal for studying the compound’s interaction with ion channels or enzymes?

  • Methodological Answer:
  • Patch-Clamp Electrophysiology : Measure inhibition of ion currents (e.g., Na⁺/K⁺ channels) in HEK293 cells expressing target receptors .
  • Enzyme Kinetics : Use Michaelis-Menten assays with fluorogenic substrates (e.g., Z-Gly-Pro-AMC for proteases) to determine IC₅₀ values .

Q. How can researchers analyze byproduct formation during large-scale synthesis of this compound?

  • Methodological Answer:
  • Process Analytical Technology (PAT) : Implement inline FTIR to monitor intermediates in real-time .
  • Mass Spectrometry Imaging : Map spatial distribution of byproducts in reaction mixtures .

Q. What comparative analyses distinguish this compound from structural analogs in pharmacological studies?

  • Methodological Answer:
  • SAR Studies : Replace the isopropyl group with trifluoromethyl or phenyl substituents (e.g., analogs in ) and compare receptor binding .
  • Free-Wilson Analysis : Quantify contributions of substituents to bioactivity using regression models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.